Bis(o-chlorophenyl) phenyl phosphate
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Overview
Description
Bis(o-chlorophenyl) phenyl phosphate: is an organophosphorus compound with the molecular formula C18H13Cl2O4P . It is characterized by the presence of two o-chlorophenyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(o-chlorophenyl) phenyl phosphate typically involves the reaction of phosphorus oxychloride with o-chlorophenol and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2o-ClC6H4OH+C6H5OH→(o-ClC6H4)2POC6H5+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Bis(o-chlorophenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The phenyl and o-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of bis(o-chlorophenyl) phenyl phosphine oxide.
Reduction: Formation of bis(o-chlorophenyl) phenyl phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(o-chlorophenyl) phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of bis(o-chlorophenyl) phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Bis(p-chlorophenyl) phenyl phosphate
- Tert-butylphenyl diphenyl phosphate
- Triphenyl phosphate
Comparison:
- Bis(o-chlorophenyl) phenyl phosphate is unique due to the presence of o-chlorophenyl groups, which influence its reactivity and biological activity.
- Bis(p-chlorophenyl) phenyl phosphate has p-chlorophenyl groups, leading to different steric and electronic effects.
- Tert-butylphenyl diphenyl phosphate contains a tert-butyl group, affecting its solubility and thermal stability.
- Triphenyl phosphate lacks chlorophenyl groups, resulting in different chemical and physical properties.
Properties
CAS No. |
597-80-8 |
---|---|
Molecular Formula |
C18H13Cl2O4P |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
bis(2-chlorophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H13Cl2O4P/c19-15-10-4-6-12-17(15)23-25(21,22-14-8-2-1-3-9-14)24-18-13-7-5-11-16(18)20/h1-13H |
InChI Key |
QGJHPPKJOSJFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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